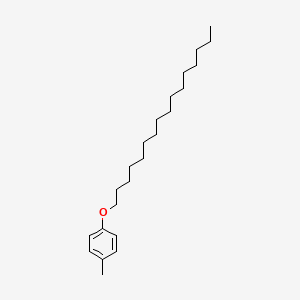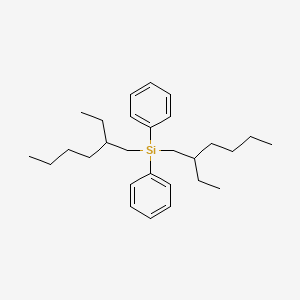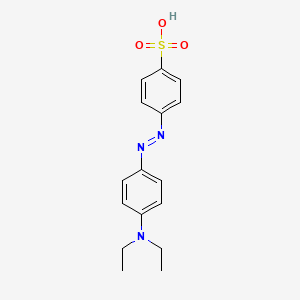
9-Butyl-9-phenyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Butyl-9-phenyl-9H-fluorene is an organic compound with the molecular formula C23H22 It is a derivative of fluorene, where the hydrogen atoms at the 9-position are substituted with butyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-9-phenyl-9H-fluorene typically involves the reaction of fluorene with butyl and phenyl substituents. One common method is the Friedel-Crafts alkylation reaction, where fluorene is reacted with butyl chloride and phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the Friedel-Crafts alkylation reaction. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
9-Butyl-9-phenyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons.
Substitution: Introduction of halogen or nitro groups.
Wissenschaftliche Forschungsanwendungen
9-Butyl-9-phenyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.
Wirkmechanismus
The mechanism of action of 9-Butyl-9-phenyl-9H-fluorene in its applications is primarily based on its electronic properties. The compound can participate in π-π interactions and charge transfer processes, making it suitable for use in electronic devices. The molecular targets and pathways involved depend on the specific application, such as light emission in OLEDs or charge separation in OPVs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Bromo-9-phenylfluorene: Similar structure but with a bromine atom instead of a butyl group.
9,9-Bis(4-hydroxyphenyl)fluorene: Contains two hydroxyphenyl groups at the 9-position.
9-Fluorenone: An oxidized form of fluorene with a ketone group at the 9-position.
Uniqueness
9-Butyl-9-phenyl-9H-fluorene is unique due to the presence of both butyl and phenyl groups at the 9-position, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics and stability.
Eigenschaften
CAS-Nummer |
88223-33-0 |
|---|---|
Molekularformel |
C23H22 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
9-butyl-9-phenylfluorene |
InChI |
InChI=1S/C23H22/c1-2-3-17-23(18-11-5-4-6-12-18)21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h4-16H,2-3,17H2,1H3 |
InChI-Schlüssel |
NPHNGFPRFFCYLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



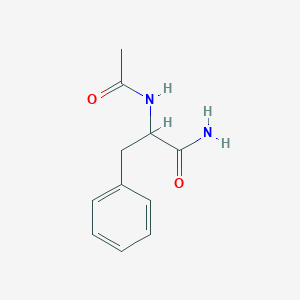


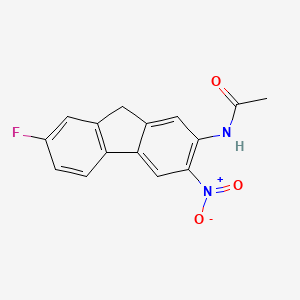

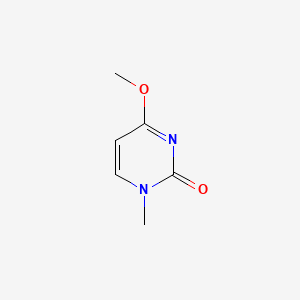
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
